N-ethyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-ethyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-3-22-20(26)21(27)23-15-18(19-5-4-14-29-19)25-12-10-24(11-13-25)16-6-8-17(28-2)9-7-16/h4-9,14,18H,3,10-13,15H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOBKQUIZQHSSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Piperazine Ring Formation: The piperazine ring is often synthesized through the reaction of diethylenetriamine with appropriate alkyl halides.
Coupling Reactions: The furan and piperazine rings are then coupled using a suitable linker, such as an ethanediamide group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The piperazine ring can be reduced to form piperidines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of piperidines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- The compound has been evaluated for its potential as an antidepressant. Research indicates that derivatives of piperazine, such as those containing furan moieties, exhibit significant activity against depression-like behaviors in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine pathways, which are critical in mood regulation .
- Anxiolytic Effects :
-
Antipsychotic Potential :
- Given its structural similarity to known antipsychotics, there is ongoing research into its efficacy in treating psychotic disorders. The interaction with dopamine receptors is a focal point, as many antipsychotic drugs target these receptors to alleviate symptoms of schizophrenia and bipolar disorder .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-ethyl-N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide (CAS: 333352-01-5)
- Key differences : Replaces the furan-2-yl group with a 4-methylbenzoyl moiety.
N'-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide (CAS: 877633-23-3)
- Key differences : Substitutes the 4-methoxyphenyl group with a 2-fluorophenyl ring and adds an indole-ethyl chain.
- Impact : The fluorophenyl group may enhance metabolic stability, while the indole moiety could introduce serotonin receptor affinity .
Piperazine Derivatives with Heterocyclic Components
Thiazolo[5,4-d]pyrimidine Derivatives (Compounds 10–14 in )
- Example : 2-(Furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine (Compound 11).
- Comparison : Replaces the ethanediamide core with a thiazolo[5,4-d]pyrimidine scaffold.
- Functional implications : The thiazolo-pyrimidine core may confer kinase inhibitory activity, diverging from the likely CNS-targeted effects of the oxalamide-based compound .
Pharmacologically Relevant Analogues
4-Methoxybutyrylfentanyl ()
- Comparison : A fentanyl analogue with a 4-methoxyphenyl substitution.
Physicochemical Data
Biological Activity
N-ethyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide, often referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C25H30N4O4S
- Molecular Weight : 482.6 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 7
- Rotatable Bond Count : 8
The compound features a furan ring and a piperazine moiety, which are known to enhance biological activity through various mechanisms.
Pharmacological Profile
-
Antidepressant Activity :
- Studies have indicated that piperazine derivatives exhibit antidepressant effects by modulating serotonin and dopamine pathways. The presence of the methoxyphenyl group may enhance the interaction with neurotransmitter receptors, leading to improved mood regulation.
-
Antimicrobial Properties :
- Research has shown that compounds similar to this one possess antimicrobial activity against various bacterial strains. The furan ring is often associated with enhanced bioactivity against Gram-positive bacteria.
-
Anticancer Potential :
- Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism may involve apoptosis induction and inhibition of cell proliferation.
The biological activity of this compound is believed to be mediated through several pathways:
- Serotonin Receptor Modulation : The piperazine structure is known for its ability to interact with serotonin receptors, potentially leading to antidepressant effects.
- DNA Interaction : Some studies suggest that furan-containing compounds can intercalate with DNA, affecting replication and transcription processes, which may contribute to their anticancer activity.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Modulation of serotonin pathways | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Study Examples
-
Antidepressant Effects :
A study conducted by researchers on piperazine derivatives demonstrated significant improvements in depressive symptoms in animal models when treated with compounds similar to this compound. The study highlighted the importance of the methoxyphenyl group in enhancing receptor affinity. -
Antimicrobial Activity :
A comparative study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds containing furan rings exhibited superior antimicrobial properties due to their ability to disrupt bacterial cell membranes. -
Cytotoxicity in Cancer Research :
A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines revealed a dose-dependent response, suggesting potential as a therapeutic agent in oncology. The study utilized flow cytometry to analyze apoptosis markers.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Protective group strategies (e.g., Fmoc for amine protection) to minimize side reactions.
- Temperature control (60–80°C) during piperazine-ethyl coupling to prevent thermal degradation.
- Catalyst selection (e.g., HATU for amide bond formation) to enhance reaction efficiency.
- Purification : Use of flash chromatography with gradient elution (hexane/EtOAc) and recrystallization in ethanol.
- Yield improvements : Stepwise optimization of molar ratios (1:1.2 for furan-2-ylmethyl intermediates).
- Reference : Similar approaches for piperazine-containing analogs are detailed in multi-step syntheses .
Q. What analytical techniques are critical for confirming structural integrity post-synthesis?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR to assign protons/carbons; 2D techniques (COSY, HSQC) to resolve overlapping signals in the piperazine and furan regions.
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 482.3).
- X-ray crystallography : Single-crystal analysis to confirm stereochemistry and bond angles (e.g., piperazine chair conformation).
- Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.
- Reference : Structural validation protocols from benzodioxole and piperazine derivatives .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement studies for serotonin (5-HT1A/5-HT2A) and dopamine (D2/D3) receptors due to structural similarity to neuroactive piperazines.
- Enzyme inhibition : Acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibition assays.
- Cytotoxicity screening : MTT assays on SH-SY5Y neuronal cells or HEK-293 lines.
- Reference : Pharmacological screening frameworks for related amide-piperazine hybrids .
Advanced Research Questions
Q. How can computational modeling predict binding modes with neurological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT1A (PDB ID: 7E2Z). Key residues: Asp116 (salt bridge with piperazine), Phe361 (π-π stacking with furan).
- MD simulations : 100-ns trajectories in explicit solvent to assess binding stability (RMSD < 2.0 Å).
- Free energy calculations : MM/GBSA to estimate ΔGbinding (threshold: ≤−40 kcal/mol).
- Reference : D3 receptor antagonist modeling in piperazine-carboxamide derivatives .
Q. How to resolve contradictions between in vitro receptor affinity and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes (e.g., CYP3A4/2D6 metabolism).
- Blood-brain barrier (BBB) permeability : Parallel artificial membrane permeability assay (PAMPA-BBB).
- Off-target screening : Functional selectivity profiling (e.g., calcium flux assays for GPCR panels).
- Reference : Case studies on neuroprotective piperazines with divergent in vitro/in vivo data .
Q. What strategies mitigate oxidative degradation of the furan moiety during stability studies?
- Methodological Answer :
- Excipient selection : Antioxidants (e.g., BHT at 0.01% w/v) in solid-state formulations.
- pH optimization : Buffers (pH 4–6) to reduce radical formation in aqueous solutions.
- Degradation kinetics : Forced degradation under H2O2 (0.3% v/v) with LC-MS monitoring.
- Reference : Stability data from furan-containing thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
